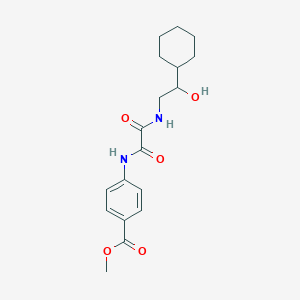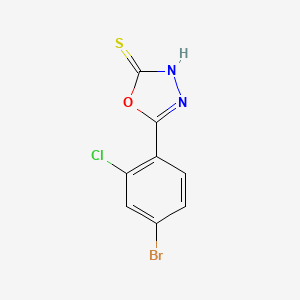
1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” is a chemical compound that belongs to the class of sulfur-containing heterocycles . It is a derivative of thietane, a four-membered ring compound containing a sulfur atom . The introduction of a trifluoromethyl group into the molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
Synthesis Analysis
The synthesis of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to afford trifluoromethyl-substituted hydroxysulfides . These hydroxysulfides then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis
The molecular structure of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” includes a four-membered ring containing a sulfur atom, a trifluoromethyl group, and a hydroxyl group . The double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Chemical Reactions Analysis
The chemical reactions involving “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” are largely influenced by the presence of the trifluoromethyl group and the double bond in the compound. The double bond is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Scientific Research Applications
- Anticancer Compounds : Thietane-containing molecules have been investigated for their anticancer properties. By modifying the thietane backbone, scientists aim to enhance drug efficacy and reduce side effects .
- Carboxylic Acid Bioisosteres : The oxetane ring, structurally related to 1,1-dioxo-3-(trifluoromethyl)thietan-3-ol, serves as an isostere of the carbonyl moiety. Researchers explore its potential as a surrogate for carboxylic acid functional groups in drug design .
- Sulfur-Containing Compounds : Thietanes serve as versatile building blocks for synthesizing sulfur-containing acyclic and heterocyclic compounds. Researchers use them to construct complex molecular architectures .
- [2 + 2] Cycloadditions : Intramolecular photochemical reactions involving alkenes and thiocarbonyl compounds lead to thietane formation. These reactions provide a valuable route to spirothietanes and other derivatives .
- Bis(trifluoromethyl)-Containing Compounds : Formal [2 + 2] cycloadditions of hexafluorothioacetone and olefins yield bis(trifluoromethyl)-containing thietanes. These fluorinated compounds have unique properties and applications .
- Pesticide Development : Researchers explore the potential of thietane derivatives as novel pesticides. Their structural features may lead to effective pest control agents .
- Sweetener Synthesis : The compound’s trifluoromethyl group could be harnessed in the synthesis of novel sweeteners for the food industry .
Medicinal Chemistry and Drug Design
Bioisosteres and Drug Development
Organic Synthesis and Building Blocks
Photochemical Reactions
Fluorinated Thietanes
Pesticide and Flavor Industry
Future Directions
The future directions for the study and application of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry and agrochemistry . Trifluoromethylated heterocycles containing a single trifluoromethyl group directly bonded to the ring belong to rapidly developing classes of organic compounds, the potential of which is especially evident in medicinal chemistry and agrochemistry .
properties
IUPAC Name |
1,1-dioxo-3-(trifluoromethyl)thietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPBKQGPAJRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)
![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)